(3-Fluorooxetan-3-yl)methanamine (3-Fluorooxetan-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 883311-82-8
VCID: VC3380120
InChI: InChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2
SMILES: C1C(CO1)(CN)F
Molecular Formula: C4H8FNO
Molecular Weight: 105.11 g/mol

(3-Fluorooxetan-3-yl)methanamine

CAS No.: 883311-82-8

Cat. No.: VC3380120

Molecular Formula: C4H8FNO

Molecular Weight: 105.11 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluorooxetan-3-yl)methanamine - 883311-82-8

Specification

CAS No. 883311-82-8
Molecular Formula C4H8FNO
Molecular Weight 105.11 g/mol
IUPAC Name (3-fluorooxetan-3-yl)methanamine
Standard InChI InChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2
Standard InChI Key CKOHQNWYAGJORO-UHFFFAOYSA-N
SMILES C1C(CO1)(CN)F
Canonical SMILES C1C(CO1)(CN)F

Introduction

Chemical Structure and Identity

(3-Fluorooxetan-3-yl)methanamine consists of a four-membered oxetane ring with a fluorine atom and an aminomethyl group both attached to the carbon at position 3. This structural arrangement creates a compound with distinct chemical properties and reactivity profiles.

Chemical Identifiers

The compound can be identified through various standard chemical notations and identifiers, which are essential for its proper classification in chemical databases and literature.

IdentifierValue
Chemical FormulaC₄H₈FNO
Molecular Weight105.11 g/mol
CAS Number883311-82-8
IUPAC Name(3-fluorooxetan-3-yl)methanamine
InChIInChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2
InChI KeyCKOHQNWYAGJORO-UHFFFAOYSA-N
SMILESC1C(CO1)(CN)F

The compound has several synonyms in scientific literature, including 3-aminomethyl-3-fluorooxetane, 3-fluoro-3-aminomethyloxetane, and 3-(aminomethyl)-3-fluorooxetane .

Structural Features

The structure of (3-fluorooxetan-3-yl)methanamine includes several notable features:

  • A four-membered oxetane ring, which creates ring strain and contributes to the compound's reactivity

  • A fluorine substituent at position 3, which influences the electronic properties and lipophilicity

  • A primary amine group attached via a methylene bridge, providing a site for nucleophilic reactions

  • A quaternary carbon center at position 3 of the oxetane ring

This combination of features creates a molecule with unique spatial and electronic properties that may be valuable in medicinal chemistry and other applications.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that determine its behavior in various applications and reactions.

PropertyValue
Physical StateLiquid
AppearanceNot fully characterized in available sources
Storage RecommendationsStore in a cool, dry place
Transport ClassificationNot classified as hazardous material for transport
SpecificationValue
Minimum Purity95%
Recommended StorageLong-term storage in a cool, dry place
Safety ClassificationNot classified as hazardous material for transport
Primary UseResearch and development

These specifications are important considerations for researchers planning to use this compound in their work .

Related Compounds and Context

Understanding (3-fluorooxetan-3-yl)methanamine in the context of related compounds provides valuable insights into its potential applications and properties.

Structural Variants

Several structural variants of (3-fluorooxetan-3-yl)methanamine exist with modified functionality, including:

  • (3-Fluoro-oxetan-3-ylmethyl)methylamine (C₅H₁₀FNO, MW: 119.14 g/mol) - a methylated derivative with potentially different pharmacological properties

These variants demonstrate how subtle structural modifications can be introduced to tune properties for specific applications.

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